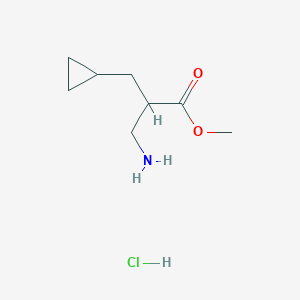

Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-cyclopropylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(5-9)4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRNDWBVWMJSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311313-63-9 | |

| Record name | methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry

Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in diverse chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution Reactions : Methoxy groups can engage in nucleophilic substitution reactions, leading to new derivatives.

These reactions facilitate the development of novel compounds with tailored properties .

Biology

Research into the biological activities of this compound has revealed potential applications in pharmacology:

- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary investigations indicate that it may have anticancer effects, warranting further exploration in cancer therapy .

Understanding its interaction with biological molecules is crucial for assessing its pharmacological potential. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their functions .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical agent. Ongoing research aims to evaluate its efficacy as an antiviral treatment, particularly against viruses such as SARS-CoV-2 .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Interaction Studies : Research has focused on its binding affinity to various receptors and enzymes, providing insights into its pharmacological effects .

- Antiviral Research : A study demonstrated that derivatives of this compound could inhibit the main protease of SARS-CoV-2, showcasing its potential as a therapeutic agent against COVID-19 .

- Biological Activity Assessment : Various assays have been conducted to evaluate the compound's biological activity, indicating promising results in inhibiting certain cancer cell lines .

Mechanism of Action

The mechanism by which Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

- Cyclopropane vs. Cyclopentane Rings: The cyclopentylmethyl analog (C₁₀H₁₉NO₂) has a larger, more lipophilic ring than the cyclopropylmethyl group, which may enhance membrane permeability but reduce solubility .

- Aromatic vs.

- Branching Effects: The 2,2-dimethyl variant (C₆H₁₂ClNO₂) lacks a cyclic structure but introduces steric hindrance, which could impede enzymatic or chemical reactivity relative to the less hindered cyclopropylmethyl group .

- Salt Forms: The dihydrochloride salt of the aminomethyl analog (C₅H₁₄Cl₂N₂O₂) may exhibit higher aqueous solubility than the monohydrochloride form of the target compound .

Biological Activity

Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group, which contributes to its unique structural properties. This structure may influence its interaction with biological targets, enhancing its pharmacological profile. The compound can be represented as follows:

where , , and correspond to the number of carbon, hydrogen, and nitrogen atoms respectively.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The cyclopropylmethyl moiety may also participate in hydrophobic interactions, which can enhance the compound's binding affinity to target sites within cells.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.

- Anticancer Potential : Preliminary data suggest that the compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer therapeutic.

- Neuroprotective Effects : Evidence suggests that this compound may exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

-

Antimicrobial Activity :

- A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations ranging from 10 µg/mL to 50 µg/mL.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) E. coli 15 10 S. aureus 20 25 P. aeruginosa 18 50 -

Anticancer Activity :

- In a study involving human cancer cell lines, this compound displayed cytotoxic effects with an IC50 value of approximately 30 µM against breast cancer cells.

Cell Line IC50 (µM) MCF-7 30 HeLa 45 A549 40

In Vivo Studies

In vivo studies have been limited but suggest potential efficacy in animal models. For example, a recent study reported that administration of this compound in mice resulted in reduced tumor growth compared to controls.

Preparation Methods

Alkylation Step

| Parameter | Details |

|---|---|

| Starting Materials | Glycine, cyclopropylmethyl bromide |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Water or aqueous medium |

| Temperature | Ambient to mild heating (25–60°C) |

| Reaction Time | Several hours (typically 4–8 h) |

| Outcome | Formation of 2-(cyclopropylmethyl)glycine |

This step involves nucleophilic substitution where the amino acid’s α-carbon is alkylated. The base deprotonates glycine, enabling it to attack the alkyl bromide electrophile.

Esterification Step

| Parameter | Details |

|---|---|

| Reagents | Methanol, catalytic sulfuric acid (H₂SO₄) |

| Temperature | Reflux (~65–80°C) |

| Reaction Time | 6–12 hours |

| Yield | 72–85% |

| Notes | Esterification converts acid to methyl ester, improving solubility and reactivity for further steps. |

Amination and Hydrochloride Salt Formation

| Parameter | Details |

|---|---|

| Reagents | Ammonia or amine source, hydrochloric acid (HCl) |

| Solvent | Methanol or aqueous solution |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Yield | High purity hydrochloride salt |

| Notes | Acidification with HCl leads to formation of the hydrochloride salt, stabilizing the amino group and enhancing crystallinity. |

Reductive Amination: In some protocols, reductive amination using sodium cyanoborohydride (NaBH3CN) is employed to introduce the amino group selectively, improving stereochemical control and yield.

Catalytic Hydrogenation: For deprotection or reduction steps, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (1–25 bar) is used, typically in methanol solvent at 20–50°C.

pH Control: Optimal pH ranges (3–7) are maintained during reactions to maximize yield and minimize side reactions, especially during salt formation and purification.

Industrial synthesis adapts the above laboratory methods with emphasis on:

Use of continuous flow reactors for improved heat and mass transfer.

Optimization of catalyst loading (e.g., cobalt or nickel catalysts at 5–50 g/mol substrate) for hydrogenation steps.

Careful temperature control (30–85°C) to balance reaction rate and product stability.

Use of decolorizing carbons and filtration techniques to ensure high purity.

Crystallization and washing steps with solvents like methyl tert-butyl ether (MTBE) and petroleum benzene to isolate the hydrochloride salt with yields around 70–75%.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Glycine, cyclopropylmethyl bromide, NaOH | 25–60 | 4–8 | 70–80 | Base-mediated nucleophilic substitution |

| Esterification | Methanol, H₂SO₄ (catalytic) | 65–80 (reflux) | 6–12 | 72–85 | Formation of methyl ester |

| Amination | Ammonia or amine, NaBH3CN (optional) | 0–25 | 2–4 | 75–90 | Reductive amination or direct amination |

| Salt Formation | HCl (aqueous) | 0–25 | 1–3 | >90 | Hydrochloride salt crystallization |

| Hydrogenation | Pd/C, H₂ (2–25 bar), MeOH | 20–50 | 3–5 | 70–80 | Catalyst reduction or deprotection |

Throughout preparation, intermediates and final products are characterized by:

Nuclear Magnetic Resonance (NMR): Confirms structural integrity and stereochemistry.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

Single-Crystal X-ray Diffraction (SCXRD): Provides detailed stereochemical and conformational data, especially important for cyclopropyl-containing compounds.

Fourier-Transform Infrared Spectroscopy (FTIR): Monitors functional groups and ester/amine formation.

The cyclopropylmethyl substituent imparts conformational rigidity, influencing biological activity and binding specificity.

Preparation methods are optimized to preserve the cyclopropane ring, avoiding ring-opening side reactions under acidic or oxidative conditions.

Hydrochloride salt formation enhances solubility in polar solvents, facilitating pharmaceutical formulation and biological assays.

Industrial processes emphasize environmental considerations, employing mild conditions and recyclable catalysts.

Q & A

Q. How can the synthetic route for Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride be optimized to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use HCl in dioxane for cyclopropane ring stabilization and efficient salt formation, followed by reduced-pressure evaporation to isolate the hydrochloride salt .

- Purification: Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Yield Enhancement: Optimize stoichiometry of cyclopropane precursors (e.g., cyclopropylmethyl bromide) and protect the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Analysis: Use -NMR (DMSO-d6) to confirm cyclopropylmethyl proton signals (δ 0.5–1.5 ppm) and ester carbonyl resonance (δ 3.6–3.8 ppm for methoxy group). Compare with reference spectra of structurally similar compounds (e.g., methyl 2-amino-3-cyclohexylpropanoate hydrochloride) .

- Mass Spectrometry: Employ ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 220.1) and fragmentation patterns .

- Purity Assessment: Utilize reverse-phase HPLC with UV detection (210 nm) and compare retention times against certified reference standards (e.g., EP/Pharmaceutical impurity standards) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

Methodological Answer:

- Solubility Testing: Conduct pH-dependent solubility studies (pH 1–7.4) to determine optimal buffer conditions. Hydrochloride salts typically exhibit higher aqueous solubility than free bases due to ionic interactions .

- Stability Protocol: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., ester hydrolysis or cyclopropane ring opening) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers. Reference optical rotation data from analogs like (S)-methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride .

- Asymmetric Synthesis: Employ enantioselective catalysis (e.g., palladium-catalyzed cyclopropanation) or enzymatic resolution with lipases to achieve >98% enantiomeric excess .

Q. How can impurity profiling be systematically conducted for this compound?

Methodological Answer:

- Impurity Identification: Use LC-MS/MS to detect byproducts (e.g., N-acetylated derivatives or cyclopropane ring-opened analogs). Cross-reference with EP impurity standards (e.g., MM0369.05 for methyl ester hydrochlorides) .

- Quantitative Analysis: Develop a validated UPLC method with a calibration curve for known impurities (LOD ≤ 0.1%) using charged aerosol detection (CAD) for non-UV-active species .

Q. What in vitro pharmacological assays are suitable for studying its biological activity?

Methodological Answer:

- Enzyme Inhibition: Screen against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay. Compare IC50 values with structurally related inhibitors (e.g., AChE/BChE-IN-3 hydrochloride, IC50 = 0.383–6.08 μM) .

- Cellular Uptake: Use radiolabeled -cyclopropane analogs in Caco-2 cell monolayers to assess intestinal permeability and efflux ratios .

Q. How can computational modeling predict its stability under varying pH and temperature conditions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate degradation pathways (e.g., ester hydrolysis) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Validate with experimental Arrhenius plots from stability studies .

- pKa Prediction: Apply QSPR models (e.g., MarvinSketch) to estimate ionization states and correlate with solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.